3-amino-4-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide

Lipophilicity Permeability ADME

Standard primary sulfonamide analogs fail due to >2,000-fold logP differences (XLogP3 -0.1 vs 1.9), disrupting permeability and binding. This N,N-diethyl variant with a free C3 amine solves scaffold mismatch in lead-like libraries. - **Key metrics**: MW 271.38, XLogP3 1.9, 1 H-bond donor, 5 rotatable bonds - **Selective derivatization**: C3 amine handles amidation/reductive amination; inert sulfonamide prevents side reactions - **Supply reliability**: 95% purity from multiple vendors, batch-to-batch consistency for multi-site studies

Molecular Formula C12H21N3O2S
Molecular Weight 271.38
CAS No. 727983-36-0
Cat. No. B2687314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-4-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide
CAS727983-36-0
Molecular FormulaC12H21N3O2S
Molecular Weight271.38
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N(C)C)N
InChIInChI=1S/C12H21N3O2S/c1-5-15(6-2)18(16,17)10-7-8-12(14(3)4)11(13)9-10/h7-9H,5-6,13H2,1-4H3
InChIKeyGVYOYNOYNUNECZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-Amino-4-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide: Physicochemical Profile


3-Amino-4-(dimethylamino)-N,N-diethylbenzene-1-sulfonamide (CAS 727983-36-0) belongs to the benzenesulfonamide class, featuring a unique substitution pattern with a free primary amine at position 3, a dimethylamino group at position 4, and a fully substituted N,N-diethyl sulfonamide group [1]. This combination of electron-donating groups and a tertiary sulfonamide creates a distinct physicochemical profile that differentiates it from simpler sulfonamide analogs. The compound is primarily offered as a research chemical with a typical purity of 95%, and its molecular formula is C12H21N3O2S (MW: 271.38 g/mol) .

Reactive Handle
Free primary amine at position 3 enables regioselective derivatization
Sulfonamide Group
N,N-Diethyl substitution provides an inert, non-reactive tertiary sulfonamide
Electronic Profile
Electron-donating 4-dimethylamino group modulates ring reactivity

Why Generic Sulfonamide Substitution Fails


Generic substitution within the benzenesulfonamide class is not advisable due to the critical impact of N,N-disubstitution on the sulfonamide group. Removing the diethyl groups to create a primary sulfonamide (e.g., 3-amino-4-(dimethylamino)benzenesulfonamide, CAS 851175-91-2) results in a dramatic shift in key physicochemical properties, including a >2,000-fold change in predicted lipophilicity (XLogP3 from 1.9 to -0.1) and a doubling of hydrogen bond donors [1][2]. Such large differences in logP directly influence membrane permeability, solubility, and protein binding, rendering the unsubstituted analog unsuitable as a direct replacement in any assay where these parameters are relevant.

Target Compound N,N-Diethyl Sulfonamide
Potential Substitute Primary Sulfonamide Analog

Removing the N,N-diethyl groups may shift lipophilicity by over 2 log units, drastically altering membrane permeability and solubility profiles relevant to biological assays.

The unsubstituted analog doubles the hydrogen bond donor count, which can change binding-site engagement and may not reproduce target interactions.

A 150% increase in rotatable bond count for the target compound impacts entropic binding penalties; the constrained analog may not match binding-site adaptability.

Head-to-Head Physicochemical Evidence


Predicted Lipophilicity vs. Unsubstituted Analog

The target compound exhibits a computed XLogP3 value of 1.9, indicating moderate lipophilicity. In contrast, its closest analog, 3-amino-4-(dimethylamino)benzenesulfonamide (CAS 851175-91-2), which lacks the N,N-diethyl groups, has an XLogP3-AA of -0.1 [1][2]. This difference of 2.0 log units corresponds to a 100-fold higher predicted partition coefficient for the target compound.

Lipophilicity Shift
Context-dependent
ΔXLogP3 = 2.0
Predicted by XLogP3 3.0 (PubChem)
Reported 100-fold higher predicted lipophilicity context.
Supports scaffold comparison for cell-based assay design.
Lipophilicity Permeability ADME Physicochemical property

Hydrogen Bond Donor Count Reduction

The target compound possesses exactly 1 hydrogen bond donor (the primary amine at position 3), as the sulfonamide nitrogen is fully substituted with two ethyl groups. Its primary sulfonamide analog (CAS 851175-91-2) has 2 hydrogen bond donors (the primary amine and the –SO2NH2 group) [1][2]. This reduction in HBD count is a direct consequence of the N,N-diethyl substitution.

H-Bond Donor Count
Context-dependent
1 vs. 2 HBD
Computed by Cactvs 3.4.8.18
Reduced desolvation cost may support passive membrane engagement.
Relevance is context-specific to target-binding pocket polarity.
Hydrogen bonding Solubility Permeability Drug-likeness

Rotatable Bond Count and Conformational Flexibility

The target compound has 5 rotatable bonds, contributed primarily by the N,N-diethyl substituent on the sulfonamide. Its unsubstituted comparator (CAS 851175-91-2) has only 2 rotatable bonds [1][2].

Conformational Flexibility
Context-dependent
5 vs. 2 Rotatable Bonds
150% increase (Cactvs 3.4.8.18)
Supports conformational adaptability context in binding-site engagement.
Entropic penalty implications should be reviewed per assay target.
Conformational flexibility Entropy Binding Drug design

Molecular Weight and Heavy Atom Count Comparison

The target compound has a molecular weight of 271.38 g/mol and 18 heavy atoms. The unsubstituted analog (CAS 851175-91-2) has a molecular weight of 215.28 g/mol and 14 heavy atoms [1][2]. This represents a 26% increase in molecular size.

Molecular Weight
Context-dependent
271.4 vs 215.3 g/mol
Computed by PubChem 2.2
Positions the scaffold in lead-like rather than fragment-like chemical space.
Supports selection for complex binding site campaigns.
Molecular weight Heavy atom count Fragment-like vs. lead-like Medicinal chemistry

Commercial Availability and Purity Benchmarking

The target compound is available from multiple reputable chemical suppliers (e.g., AKSci, Leyan) with a minimum purity specification of 95% . This purity level is comparable to the primary sulfonamide analog (CAS 851175-91-2), which is also typically offered at 95% purity. No quantitative superiority in purity is claimed; the differentiation lies in the fact that the target compound's N,N-diethyl substitution pattern is commercially supplied with consistency, allowing multi-sourcing without structural compromise.

Commercial Purity
Data to verify
Min. 95% (Both Scaffolds)
As reported on vendor datasheets (2026)
Equivalent purity specification supports multi-sourcing decisions.
Consistency across vendors reduces method transfer risk.
Procurement Purity Vendor qualification Supply chain

Prioritized Application Scenarios


Lead-Like Scaffold for Membrane Permeability

With an XLogP3 of 1.9, a single hydrogen bond donor, and a molecular weight of 271 g/mol, this compound is well-suited as a starting scaffold for lead-like libraries targeting intracellular enzymes or receptors. Its 100-fold higher predicted lipophilicity relative to the primary sulfonamide analog makes it a preferred choice when passive membrane permeability is a design requirement [1].

Regioselective Primary Amine Derivatization

The presence of a free primary amine at position 3, combined with a fully substituted, chemically inert N,N-diethyl sulfonamide, provides a regioselective handle for further derivatization (e.g., amide coupling, reductive amination, or urea formation). The increased rotatable bond count of the target compound (5 vs. 2 for the unsubstituted analog) may also provide greater synthetic flexibility in the design of diverse combinatorial libraries [2].

Physicochemical Probe for Sulfonamide Substitution

The stark difference in hydrogen bond donor count (1 vs. 2) and lipophilicity (ΔXLogP3 = 2.0) between this compound and its primary sulfonamide analog makes them an ideal matched pair for probing the role of sulfonamide N-substitution on target binding, ADME, and off-target promiscuity in systematic structure-activity relationship studies [1][3].

Multi-Sourced Reagent for Method Transfer

The compound's availability from multiple vendors at a standard purity of 95% supports its use as a reliable reagent in multi-site collaborative research projects. The consistency in purity specifications reduces the risk of batch-to-batch variability when transferring synthetic methods or biological assays between laboratories .

Application
Selection Property
Validation Focus
Lead-like library design
Predicted membrane permeability context
Passive permeability prediction review
Regioselective derivatization
Chemoselective primary amine reactivity
Derivatization consistency with tertiary sulfonamide
SAR probe development
Contrasting lipophilicity and HBD profile
Physicochemical matched-pair comparison review
Multi-site collaborative synthesis
Multi-vendor availability with standard purity
Batch-to-batch consistency and transfer protocols
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